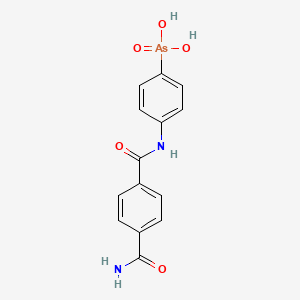![molecular formula C14H13ClN4O2 B14746301 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline CAS No. 92115-05-4](/img/structure/B14746301.png)
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, including textiles, printing, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to produce the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with N,N-dimethylaniline.
化学反応の分析
Types of Reactions
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of colored materials, including textiles and inks.
作用機序
The mechanism of action of 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: Another chlorinated nitrophenol with similar applications in dye production.
4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol: A structurally related azo dye used in similar applications.
Azo dyes containing 1,3,4-thiadiazole fragment: These compounds have similar chromophoric properties and applications in dyeing and staining.
Uniqueness
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and nitro groups enhances its reactivity and makes it suitable for specialized applications in various fields.
特性
CAS番号 |
92115-05-4 |
|---|---|
分子式 |
C14H13ClN4O2 |
分子量 |
304.73 g/mol |
IUPAC名 |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13ClN4O2/c1-18(2)11-5-3-10(4-6-11)16-17-14-8-7-12(19(20)21)9-13(14)15/h3-9H,1-2H3 |
InChIキー |
GUMVUIYWNPHCHH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



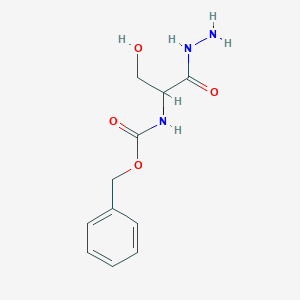


![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)
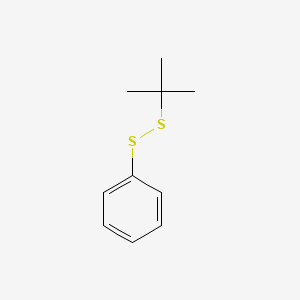



![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
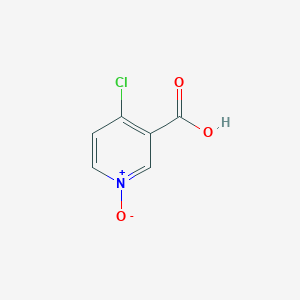
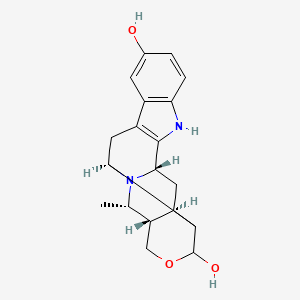
![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
